Pyrogallol Red

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a red crystal or powder that is soluble in alcohol and ether, and slightly soluble in water . This compound is widely used as an acid-base indicator and has various applications in scientific research and industry.

Métodos De Preparación

The synthesis of Pyrogallol Red typically involves multiple steps, including nitration, O-nitrification, and sulfation. One common method involves reacting 2,4,6-trinitrophenol with sulfuric acid . The preparation process requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

Pyrogallol Red undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Aplicaciones Científicas De Investigación

Antioxidant Capacity Evaluation

Overview

PGR is widely utilized as a probe for assessing the antioxidant capacity of various substances, including food, beverages, and biological fluids. Its reactivity with reactive species allows for the development of methodologies to quantify antioxidant activity.

Methodologies

- ORAC Assays : PGR is employed in Oxygen Radical Absorbance Capacity (ORAC) assays, which measure the radical trapping capacity of antioxidants. A novel methodology based on PGR bleaching provides ORAC values that primarily reflect the reactivity of tested compounds rather than stoichiometric factors .

- Kinetic Studies : Research has demonstrated that PGR reacts with various reactive species such as peroxyl radicals and hypochlorite. The kinetics of these reactions can provide insights into the antioxidant mechanisms of different samples. For instance, studies indicate that PGR consumption is significantly affected by antioxidants present in plant extracts .

Case Studies

- A study evaluated the antioxidant capacity of herbal infusions using both fluorescein and PGR methodologies. Results showed that the PGR-based assay provided complementary information regarding the antioxidant content and reactivity of the samples .

- Another investigation focused on the protective effects of antioxidants on PGR consumption induced by peroxyl radicals, highlighting the differences in protection offered by hydrophilic versus lipophilic antioxidants .

Protein Quantification

Overview

PGR is also used in clinical settings for protein quantification, particularly in cerebrospinal fluid analysis. The dye-binding method allows for precise measurement of protein concentrations.

Methodologies

- This compound-Molybdate Complex : This technique utilizes a complex formed between PGR and molybdate to measure total protein levels. It has been validated for use in both human and canine samples .

Case Studies

- A study compared PGR-based protein quantification with traditional urine test strips in canine cerebrospinal fluid samples. The results indicated good agreement between methods, although some discrepancies were noted at varying protein concentrations .

Staining Techniques

Overview

PGR's staining capabilities extend to electron microscopy, where it serves as a cost-effective alternative to traditional stains like osmium tetroxide.

Methodologies

- This compound-Vanadium Complex (PR-V) : This complex is used for ultracytochemical staining of proteinaceous structures in animal tissues. The formation of PR-V is indicated by a change in color, which allows for effective visualization under electron microscopy .

Analytical Interference Studies

Overview

Research has also focused on the analytical interference caused by drugs in assays utilizing PGR.

Findings

- A study assessed the interference of quinolone antibiotics in urinary protein assays using PGR. It was found that certain drugs could lead to false-positive results, emphasizing the need for careful interpretation when using PGR-based assays in clinical diagnostics .

Summary Table of Applications

| Application | Methodology/Technique | Key Findings/Notes |

|---|---|---|

| Antioxidant Capacity Evaluation | ORAC Assays | High reactivity; useful for complex mixtures |

| Protein Quantification | This compound-Molybdate Complex | Validated for human and canine samples |

| Staining Techniques | PR-V Complex | Cost-effective; stable staining method |

| Analytical Interference Studies | Drug Interaction Studies | Identified false positives; critical for clinical assays |

Mecanismo De Acción

The mechanism of action of Pyrogallol Red involves its ability to change color based on the pH of the solution. In acidic and neutral media, it appears red, while in alkaline media, it turns yellow . This color change is due to the structural changes in the molecule that occur in response to the pH of the environment.

Comparación Con Compuestos Similares

Pyrogallol Red is similar to other xanthene derivatives, such as:

2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid:

2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: This compound has similar properties and applications but differs in its molecular structure.

Rhodamine 123: A xanthene derivative used as a fluorescent dye.

The uniqueness of this compound lies in its specific structural features and its wide range of applications as an indicator and in analytical chemistry.

Actividad Biológica

Pyrogallol Red (PGR) is a synthetic dye widely recognized for its applications in biochemical assays, particularly in evaluating antioxidant activity and protein quantification. This article explores the biological activity of PGR, focusing on its role as a probe in various assays, its interactions with antioxidants, and its analytical applications in clinical settings.

Overview of this compound

PGR is a tri-hydroxy phenolic compound that exhibits significant reactivity with various biological molecules. Its structure allows it to participate in redox reactions, making it useful in assessing oxidative stress and antioxidant capacity in biological samples.

PGR serves as a probe to evaluate antioxidant activities by reacting with reactive oxygen species (ROS), particularly hypochlorite and peroxyl radicals. The bleaching of PGR upon exposure to these radicals can be quantitatively measured using spectrophotometric methods. The extent of PGR consumption correlates with the antioxidant capacity of the tested samples.

Case Studies

- Antioxidant Capacity of Plant Extracts : A study investigated the protective effects of various plant extracts against hypochlorite-mediated consumption of PGR. The results indicated that extracts from Fuchsia magellanica and Marrubium vulgare exhibited the highest protective capabilities, suggesting their potential as natural antioxidants .

- Comparison with Other Probes : Research comparing PGR with pyranine (PYR) demonstrated that while both dyes are effective probes, they provide complementary information regarding antioxidant reactivity. PGR was found to be more sensitive to peroxyl radicals, while PYR was more associated with stoichiometric reactions .

- Automated ORAC Assay : An automated oxygen radical absorbance capacity (ORAC) assay utilizing PGR was developed for high-throughput screening of antioxidant reactivity. This method allowed for real-time monitoring of PGR bleaching and provided insights into the initial reactivity of antioxidants in complex mixtures .

Protein Quantification

PGR has been adapted for use in determining total protein concentrations in various biological fluids. A notable application is its use in assessing cerebrospinal fluid protein levels, where it demonstrated good correlation with established methods despite some underestimation of protein concentrations .

| Study | Sample Type | Method | Findings |

|---|---|---|---|

| 1 | Canine CSF | PGR technique | Moderate underestimation of albumin; good agreement with test strips |

| 2 | Human Plasma | ORAC-PGR assay | Effective evaluation of antioxidant capacity; correlated with vitamin C levels |

Kinetic Studies

Kinetic studies have shown that PGR reacts differently based on the presence of various antioxidants. For example, ferulic acid significantly inhibited the consumption of PGR when exposed to hypochlorite, indicating its protective role against oxidative damage . The stoichiometry of these reactions also varies; for instance, 0.7 moles of PGR were consumed per mole of hypochlorite, highlighting the dye's efficiency as a radical scavenger.

Spectrophotometric Methodology

A novel spectrophotometric method was developed to quantify superoxide production using PGR as a probe. This method demonstrated high sensitivity and specificity for superoxide detection, making it valuable for pharmacological studies involving NADPH oxidase inhibitors .

Propiedades

IUPAC Name |

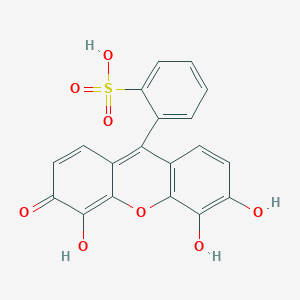

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8S/c20-12-7-5-10-15(9-3-1-2-4-14(9)28(24,25)26)11-6-8-13(21)17(23)19(11)27-18(10)16(12)22/h1-8,20,22-23H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZKNOUMMWIARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.